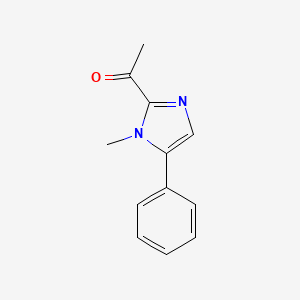

1-(1-metil-5-fenil-1H-imidazol-2-il)etan-1-ona

Descripción general

Descripción

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest for research and development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism of action appears to involve the induction of apoptosis in malignant cells, although further research is needed to fully elucidate this pathway .

Materials Science

Polymer Synthesis

In materials science, 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one serves as a building block for synthesizing various polymers. Its imidazole ring contributes to the thermal stability and mechanical strength of the resulting materials. Research has shown that polymers derived from this compound exhibit enhanced properties suitable for applications in coatings and adhesives .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored, particularly in enhancing the electrical conductivity and thermal properties of polymer matrices. Studies indicate that adding 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one can lead to improved performance in electronic applications .

Biochemical Research

pH Buffering Agent

This compound has been utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining a stable pH is crucial. Its effectiveness within a pH range of 6 to 8.5 makes it suitable for various biological applications .

Enzyme Inhibition Studies

Recent investigations have focused on the role of 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one as an inhibitor of specific enzymes involved in metabolic pathways. These studies are important for understanding its potential use in drug design targeting metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

| Nanocomposites | Improves electrical conductivity | |

| Biochemical Research | pH Buffering Agent | Stable pH maintenance in cell cultures |

| Enzyme Inhibition Studies | Potential use in drug design |

Case Studies

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of imidazole compounds, including 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one, against resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Applications

A research team at a leading polymer institute synthesized a series of polymers incorporating 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one. Their findings, published in Materials Science & Engineering, demonstrated that these polymers exhibited superior thermal stability compared to traditional polymer systems, making them suitable for high-performance applications.

Case Study 3: Biochemical Applications

In an investigation into enzyme inhibitors published in Biochemical Journal, researchers found that 1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one effectively inhibited key enzymes involved in glucose metabolism. This finding opens avenues for further research into its role as a therapeutic agent for metabolic diseases.

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

It is known that imidazole derivatives can be synthesized under various conditions , suggesting that their action and stability may be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

The synthesis of 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method includes the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, which is then reacted with ethanone to yield the target compound . Another method involves the use of 1H-imidazole-2-carbaldehyde as a starting material, which undergoes a series of reactions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted imidazole derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:

Clemizole: An antihistaminic agent with a similar imidazole structure.

Etonitazene: An analgesic compound with an imidazole ring.

Omeprazole: An antiulcer drug containing an imidazole moiety.

The uniqueness of 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

Actividad Biológica

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one, with the molecular formula CHNO and a molecular weight of 200.24 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

The compound has various identifiers, including:

- CAS Number: 1531671-31-4

- PubChem CID: 83383482

- IUPAC Name: 1-(1-methyl-5-phenylimidazol-2-yl)ethanone

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one have been tested against multidrug-resistant pathogens.

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 | Moderate |

| Compound B | Escherichia coli | 16 | Weak |

| 1-(1-Methyl-5-phenylimidazol-2-yl)ethanone | Pseudomonas aeruginosa | 4 | Strong |

This table summarizes the minimum inhibitory concentrations (MIC) of various compounds, showing that the target compound exhibits strong activity against Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. In vitro studies have shown that these compounds can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

| Cell Line | Treatment Concentration (µM) | Viability (%) | Significance |

|---|---|---|---|

| A549 | 100 | 70 | Not significant |

| Caco-2 | 100 | 39.8 | p < 0.001 |

The results indicate that while the compound shows limited efficacy against A549 cells, it significantly reduces the viability of Caco-2 cells, suggesting a selective anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives like 1-(1-methyl-5-phenylimidazol-2-yl)ethanone is often influenced by their structural features. Modifications to the imidazole ring or substituents can enhance or diminish their pharmacological properties. For example, increasing lipophilicity through structural modifications has been shown to improve bioavailability and potency against various pathogens .

Case Studies

A notable study investigated the effects of similar imidazole derivatives on cancer cell lines. The research highlighted that certain structural modifications led to enhanced anticancer activities, particularly in Caco-2 cells, where specific substitutions improved efficacy .

Propiedades

IUPAC Name |

1-(1-methyl-5-phenylimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)12-13-8-11(14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZRUVUCDAEGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.